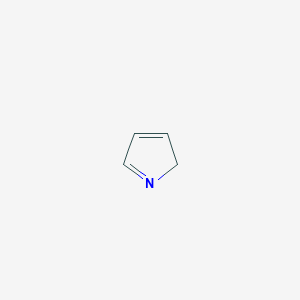

2H-pyrrole

Description

Structure

3D Structure

Properties

CAS No. |

287-97-8 |

|---|---|

Molecular Formula |

C4H5N |

Molecular Weight |

67.09 g/mol |

IUPAC Name |

2H-pyrrole |

InChI |

InChI=1S/C4H5N/c1-2-4-5-3-1/h1-3H,4H2 |

InChI Key |

JZIBVTUXIVIFGC-UHFFFAOYSA-N |

SMILES |

C1C=CC=N1 |

Canonical SMILES |

C1C=CC=N1 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Novel 2H-Pyrrole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of contemporary synthetic strategies for novel 2H-pyrrole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The non-aromatic nature of the this compound ring system presents unique synthetic challenges but also offers diverse opportunities for structural functionalization, leading to a wide array of biologically active molecules. This document details key synthetic methodologies, presents quantitative data for comparative analysis, and outlines experimental protocols for both synthesis and biological evaluation.

Core Synthetic Methodologies

The synthesis of 2H-pyrroles has evolved significantly, with several robust methods now available to researchers. These can be broadly categorized into transition-metal-catalyzed reactions, metal-free approaches, and transformations of existing heterocyclic systems.

Palladium-Catalyzed Dearomative C2-Arylation of 1H-Pyrroles

A powerful strategy for the synthesis of 2,2,5-trisubstituted 2H-pyrroles involves the palladium-catalyzed dearomative C2-arylation of readily available 2,5-disubstituted 1H-pyrroles.[1] This method allows for the introduction of an aryl group at the C2 position, breaking the aromaticity of the starting pyrrole to form the this compound core. The site-selectivity of the reaction can be controlled by the choice of ligand, enabling the synthesis of either 2H-pyrroles or C3-arylated 1H-pyrroles.[1]

Quantitative Data for Palladium-Catalyzed C2-Arylation

| Entry | 1H-Pyrrole Substrate | Aryl Chloride | Product | Yield (%) |

| 1 | 2,5-diphenyl-1H-pyrrole | 4-chlorotoluene | 2-(p-tolyl)-2,5-diphenyl-2H-pyrrole | 95 |

| 2 | 2,5-diphenyl-1H-pyrrole | 4-chloroanisole | 2-(4-methoxyphenyl)-2,5-diphenyl-2H-pyrrole | 92 |

| 3 | 2,5-diphenyl-1H-pyrrole | 1-chloro-4-(trifluoromethyl)benzene | 2-(4-(trifluoromethyl)phenyl)-2,5-diphenyl-2H-pyrrole | 85 |

| 4 | 2-(4-methoxyphenyl)-5-phenyl-1H-pyrrole | 4-chlorotoluene | 2-(4-methoxyphenyl)-5-phenyl-2-(p-tolyl)-2H-pyrrole | 96 |

| 5 | 2-(4-chlorophenyl)-5-phenyl-1H-pyrrole | 4-chlorotoluene | 2-(4-chlorophenyl)-5-phenyl-2-(p-tolyl)-2H-pyrrole | 93 |

Experimental Protocol: General Procedure for Palladium-Catalyzed Dearomative C2-Arylation [1]

-

To an oven-dried Schlenk tube, add 2,5-disubstituted-1H-pyrrole (0.2 mmol), aryl chloride (0.3 mmol), Pd₂(dba)₃ (0.01 mmol, 5 mol%), and cataCXium® A (0.02 mmol, 10 mol%).

-

The tube is evacuated and backfilled with argon three times.

-

Add K₃PO₄ (0.4 mmol) and toluene (1.0 mL).

-

The reaction mixture is stirred at 120 °C for 24 hours.

-

After cooling to room temperature, the mixture is filtered through a pad of Celite and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 2,2,5-trisubstituted this compound.

Spectroscopic Data for 2-(p-tolyl)-2,5-diphenyl-2H-pyrrole [1]

-

¹H NMR (400 MHz, CDCl₃): δ 7.41 – 7.35 (m, 2H), 7.32 – 7.25 (m, 5H), 7.18 – 7.12 (m, 5H), 7.08 (d, J = 8.0 Hz, 2H), 6.51 (d, J = 4.0 Hz, 1H), 6.18 (d, J = 4.0 Hz, 1H), 2.33 (s, 3H).

-

¹³C NMR (101 MHz, CDCl₃): δ 143.2, 140.2, 137.3, 134.1, 133.0, 129.5, 128.9, 128.5, 128.3, 127.8, 127.2, 126.9, 83.2, 21.1.

-

HRMS (ESI): m/z [M+H]⁺ calcd for C₂₃H₂₀N: 310.1596; found: 310.1591.

Synthesis from 2H-Azirines and Enamines

A versatile approach to polysubstituted pyrroles, which can be oxidized to 2H-pyrroles, involves the reaction of 2H-azirines with enamines.[2] This method provides access to dihydropyrrole intermediates that can be subsequently aromatized or oxidized. The reaction proceeds via a formal [3+2] cycloaddition.

Experimental Protocol: Synthesis of Dihydropyrroles from 2H-Azirines and Enamines [2]

-

A solution of the 2H-azirine (1.0 mmol) and the enamine (1.1 mmol) in anhydrous toluene (10 mL) is heated under reflux in a nitrogen atmosphere for 4-6 hours.

-

The solvent is removed under reduced pressure.

-

The resulting crude mixture of 2,3- and 3,4-dihydropyrroles is then subjected to acidic treatment (e.g., p-toluenesulfonic acid in benzene) to yield the corresponding 1H-pyrrole.

-

For the synthesis of 2H-pyrroles, the intermediate dihydropyrrole mixture can be oxidized using a suitable oxidizing agent.

Oxidation of Pyrrolidines and Pyrrolines

The oxidation of partially or fully saturated pyrrole precursors is a common and effective method for the synthesis of 2H-pyrroles.[3][4] 2,3-Dichlorodicyanoquinone (DDQ) is a frequently used oxidant for the dehydrogenation of pyrrolidines and pyrrolines to their corresponding this compound derivatives.[3][4]

Quantitative Data for DDQ Oxidation of Pyrrolidines [3]

| Entry | Pyrrolidine Substrate | Product | Yield (%) |

| 1 | 2,2-dimethyl-3,5-diphenylpyrrolidine | 2,2-dimethyl-3,5-diphenyl-2H-pyrrole | 81 |

| 2 | 2,2-diethyl-3,5-diphenylpyrrolidine | 2,2-diethyl-3,5-diphenyl-2H-pyrrole | 75 |

| 3 | 2-methyl-2-propyl-3,5-diphenylpyrrolidine | 2-methyl-2-propyl-3,5-diphenyl-2H-pyrrole | 68 |

| 4 | 2,2-dimethyl-3-(4-methoxyphenyl)-5-phenylpyrrolidine | 2,2-dimethyl-3-(4-methoxyphenyl)-5-phenyl-2H-pyrrole | 78 |

Experimental Protocol: General Procedure for DDQ Oxidation of Pyrrolidines [3]

-

To a solution of the substituted pyrrolidine (1.0 mmol) in dioxane (10 mL), add DDQ (2.2 mmol).

-

The reaction mixture is stirred at room temperature for 12-24 hours.

-

The precipitate is removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel (hexane/ethyl acetate) to afford the pure this compound.

Spectroscopic Data for 2,2-dimethyl-3,5-diphenyl-2H-pyrrole [3]

-

¹H NMR (300 MHz, CDCl₃): δ 7.95-7.92 (m, 2H), 7.45-7.25 (m, 8H), 6.63 (s, 1H), 1.50 (s, 6H).

-

¹³C NMR (75 MHz, CDCl₃): δ 177.2, 137.9, 134.1, 132.8, 129.3, 128.7, 128.4, 128.2, 127.9, 127.0, 78.9, 25.5.

-

MS (EI): m/z 247 (M⁺).

Biological Activity and Signaling Pathways

Novel this compound derivatives have emerged as promising scaffolds for the development of potent anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Targeted Signaling Pathways

1. EGFR and VEGFR Signaling:

Many pyrrole-based compounds are designed as inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[5] These receptors are often overexpressed or mutated in various cancers, leading to uncontrolled cell growth and tumor angiogenesis. By blocking the ATP-binding site of these kinases, this compound derivatives can inhibit downstream signaling cascades.

2. Hedgehog Signaling Pathway:

The Hedgehog (Hh) signaling pathway is another critical target in cancer therapy, particularly in cancers like medulloblastoma and basal cell carcinoma.[6][7] Some pyrrole derivatives have been shown to inhibit this pathway, which plays a role in cell differentiation, proliferation, and tissue polarity.

Experimental Workflow for Anticancer Activity Screening

The evaluation of the anticancer potential of novel this compound derivatives typically follows a standardized workflow, beginning with in vitro cytotoxicity assays and potentially progressing to more complex cellular and in vivo models. The MTT assay is a common colorimetric method used to assess cell viability.

Quantitative Data for Anticancer Activity

| Compound | Target | Cell Line | IC₅₀ (µM) |

| Pyrrolo[2,3-d]pyrimidine derivative 12i | EGFR T790M | HCC827 | 0.021 |

| Pyrrolo[2,1-f][8][9]triazine derivative 37 | VEGFR-2 | L2987 | 0.015 |

| Pyrazole-based inhibitor 8a | BMPR2 | - | 0.461 |

| Pyrazole-based inhibitor 8b | BMPR2 | - | 0.630 |

| Pyrazole-based inhibitor 8c | BMPR2 | - | 0.522 |

Experimental Protocol: MTT Assay for Cell Viability [8][9][10]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The synthesis and chemistry of azolenines. Part 2. A general synthesis of pyrrole-2-carboxylic acid derivatives by the reaction of 2H-azirines with enamines, and the crystal and molecular structure of ethyl 3-phenyl-4,5,6,7-tetrahydroindole-2-carboxylate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. soc.chim.it [soc.chim.it]

- 5. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjsocmed.com]

- 6. researchgate.net [researchgate.net]

- 7. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The 2H-Pyrrole Core: A Guide to Fundamental Reactivity and Synthetic Utility

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The pyrrole ring is a foundational scaffold in a multitude of natural products and pharmaceuticals. While the aromatic 1H-pyrrole isomer is well-understood, its non-aromatic counterpart, the 2H-pyrrole, represents a thermodynamically less stable but synthetically powerful intermediate.[1][2] This technical guide provides an in-depth exploration of the fundamental reactivity of the this compound core. It covers key synthetic methodologies, characteristic reactions such as reductions, cycloadditions, and rearrangements, and the utility of this transient species in constructing complex molecular architectures. Quantitative data from seminal studies are summarized, and detailed experimental protocols are provided for key transformations, offering a practical resource for chemists in research and development.

Introduction: Stability and Structure

The pyrrole heterocycle exists in three tautomeric forms: 1H-pyrrole, this compound, and 3H-pyrrole. The 1H-tautomer is an aromatic, 6π-electron system and is therefore the most thermodynamically stable.[1] In contrast, 2H-pyrroles (also known as 2,5-dihydropyrroles or pyrrolenines) are non-aromatic cyclic imines. The high activation energy required for the isomerization of the stable 1H-pyrrole to the this compound (calculated at 44.5 kcal∙mol⁻¹) underscores the significant difference in their stability.[1] This inherent instability makes the isolation of simple 2H-pyrroles challenging, and they are often generated in situ as reactive intermediates.[2][3] Their unique reactivity, stemming from the endocyclic imine and the conjugated diene system, provides synthetic chemists with pathways to novel molecular structures that are not readily accessible from the aromatic 1H-isomer.

Synthesis of the this compound Core

The generation of the this compound core is achieved through several strategic approaches, primarily involving either the dearomatization of 1H-pyrroles or the construction of the ring from acyclic precursors.

Dearomatization of 1H-Pyrroles

This is the most common strategy, forcing the stable aromatic ring to adopt a non-aromatic configuration.

-

Palladium-Catalyzed Arylation: 2,5-disubstituted 1H-pyrroles can undergo dearomative C2-arylation with aryl chlorides, triflates, or nonaflates to yield 2,2,5-trisubstituted 2H-pyrroles.[2] The site-selectivity is controlled by the choice of ligands.[2]

-

Dearomative Chlorination: The reaction of 1H-pyrroles with chlorinating agents like sulfuryl chloride can generate highly reactive 2,5-dichloro-2H-pyrrole intermediates in situ. These intermediates are readily trapped by nucleophiles.[4]

-

Michael Addition: In the presence of silica gel, 1H-pyrroles react with α,β-unsaturated ketones in a dearomative Michael addition, yielding C2-alkylated 2H-pyrroles with high regioselectivity.[1]

Oxidation of Pyrrolines and Pyrrolidines

Less saturated pyrrole precursors can be oxidized to the this compound state.

-

Oxidation with DDQ: Pyrrolines, often synthesized via [3+2] cycloaddition reactions, can be oxidized using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to furnish the corresponding 2H-pyrroles.[1][5]

Transition Metal-Catalyzed Cyclizations and Isomerizations

Various transition metals catalyze ring-forming or rearrangement reactions that lead to the this compound core.

-

Rhodium-Catalyzed Isomerization: Rhodium catalysts can promote the isomerization of isoxazolones, which involves decarboxylation and intramolecular cycloaddition to form 2H-pyrroles.[1]

-

Silver-Catalyzed Spirocyclization: Monosubstituted 1H-pyrroles tethered to an alkyne (ynones) can undergo Ag-catalyzed spirocyclization to yield spiro-2H-pyrroles.[1]

-

Iridium-Catalyzed Reactions: Iridium catalysts have been used in processes where 2H-pyrroles are formed as intermediates, for example, in the cyclization of carbonates.[1]

Fundamental Reactivity

The reactivity of the this compound core is dominated by its two key functional motifs: the endocyclic imine (C=N bond) and the conjugated diene system.

Reactions of the Imine Moiety

-

Reduction: The imine bond is susceptible to reduction. Chemoselective hydrogenation using a Pd/C catalyst under mild conditions can reduce the C=N bond to afford a cyclic amine (pyrrolidine derivative).[1] This contrasts with reductions using reagents like NaBH₃CN, which may reduce both C=C and C=N bonds.[1]

-

Nucleophilic Addition: The C2 carbon of the this compound is electrophilic and can be attacked by nucleophiles. This is exemplified by the trapping of in situ generated 2,5-dichloro-2H-pyrroles with various N-, O-, and S-nucleophiles to create highly functionalized di- and trisubstituted 2H-pyrroles.[4]

Reactions as a Diene: Cycloadditions

The conjugated diene system within the this compound core can participate in cycloaddition reactions.

-

[6+2] Cycloaddition: 2-Methide-2H-pyrroles (azafulvenes), generated in situ from the dehydration of pyrrole-2-carbinols, can undergo a formal [6+2] cycloaddition with aldehydes.[3][6] This reaction, often catalyzed by a chiral phosphoric acid, provides a route to densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols with high enantioselectivity.[3][6]

Rearrangement Reactions

Substituted 2H-pyrroles can undergo synthetically useful rearrangements.

-

Allylic Migration: Spiro-2H-pyrroles can undergo a C2-to-C3 ring-expansive allylic migration when treated with a catalytic amount of acid (e.g., TsOH∙H₂O).[1] This reaction proceeds smoothly to produce six-membered bicyclic pyrroles with preserved stereochemistry.[1]

Quantitative Data Summary

The following tables summarize quantitative data for selected synthetic reactions leading to the this compound core.

Table 1: Palladium-Catalyzed Dearomative C2-Arylation of 1H-Pyrroles

| Entry | 1H-Pyrrole Substrate | Aryl Halide | Ligand | Base | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| 1 | 2,5-Dimethyl-1H-pyrrole | 4-Chlorotoluene | SPhos | K₃PO₄ | 85 | [2] |

| 2 | 2,5-Diphenyl-1H-pyrrole | Phenyl triflate | XPhos | K₂CO₃ | 78 | [2] |

| 3 | 1-Boc-2,5-dimethyl-1H-pyrrole | 4-Chloroanisole | RuPhos | Cs₂CO₃ | 91 |[2] |

Table 2: Synthesis of 2,5-Diaminated-2H-Pyrroles via Dearomative Chlorination

| Entry | Amine Nucleophile | Conditions | Overall Yield (%) | Ref |

|---|---|---|---|---|

| 1 | Morpholine | 1) SO₂Cl₂, CH₂Cl₂; 2) Morpholine, rt | 95 | [4] |

| 2 | Pyrrolidine | 1) SO₂Cl₂, CH₂Cl₂; 2) Pyrrolidine, rt | 75 | [4] |

| 3 | Piperidine | 1) SO₂Cl₂, CH₂Cl₂; 2) Piperidine, MeCN, 100 °C | 80 |[4] |

Table 3: Enantioselective [6+2] Cycloaddition of 2-Methide-2H-Pyrroles

| Entry | Pyrrole-2-carbinol Ar¹ | Aryl Acetaldehyde Ar² | Yield (%) | e.r. | Ref |

|---|---|---|---|---|---|

| 1 | Phenyl | 4-Nitrophenyl | 70 | 98.5:1.5 | [6] |

| 2 | 4-Methoxyphenyl | Phenyl | 65 | 98:2 | [6] |

| 3 | 4-Bromophenyl | 4-Chlorophenyl | 51 | 98.5:1.5 |[6] |

Experimental Protocols

Protocol 1: General Procedure for Dearomative Chlorination and Amination[4]

To a solution of the corresponding 1H-pyrrole (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) under an inert atmosphere of nitrogen, the reaction mixture is cooled to -78 °C. Sulfuryl chloride (SO₂Cl₂, 2.2 mmol) is added dropwise over 5 minutes. The resulting mixture is stirred at -78 °C for 30 minutes, during which the formation of the 2,5-dichloro-2H-pyrrole intermediate occurs. Subsequently, the desired amine nucleophile (5.0 mmol) is added dropwise to the reaction mixture at -78 °C. The cooling bath is then removed, and the reaction is allowed to warm to room temperature and stirred for 12-24 hours. Upon completion, the reaction is quenched with water (15 mL), and the aqueous layer is extracted with CH₂Cl₂ (3 x 15 mL). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 2,5-diaminated this compound.[4]

Protocol 2: Knorr-Type Synthesis of a 2-Thionoester Pyrrole Precursor[7]

The Knorr pyrrole synthesis is a classic method for creating substituted 1H-pyrroles, which can be precursors for dearomatization strategies. A variation allows for the synthesis of 2-thionoester pyrroles.

To a solution of ethyl 2-oximinoacetoacetate (prepared in situ from ethyl acetoacetate and sodium nitrite in acetic acid) in glacial acetic acid, zinc dust is added portion-wise while stirring vigorously. The reaction is exothermic and may require external cooling to maintain the temperature below 40 °C. After the addition is complete, the mixture is stirred for an additional hour at room temperature. The reaction mixture is then poured into ice-water, and the resulting precipitate is collected by filtration, washed with water, and dried. For the thionoester variant, the corresponding 2-carboxylate pyrrole is treated with Lawesson's reagent in refluxing toluene to yield the 2-thionoester pyrrole. The crude product is purified by column chromatography on silica gel.[7][8]

Applications in Drug Development

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in blockbuster drugs like Atorvastatin and Sunitinib.[9][10] The unique, non-aromatic structure of the this compound core offers access to three-dimensional chemical space that is distinct from its flat, aromatic 1H-counterpart. This is crucial for modern drug design, where creating molecules with specific spatial arrangements to fit into complex biological targets is paramount.[11] The ability to functionalize the this compound core at the C2 and C5 positions with multiple nucleophiles or to use it in stereoselective cycloadditions opens pathways to novel, densely functionalized, and chiral scaffolds for drug discovery programs.[4][6]

Conclusion

The this compound core, while thermodynamically less favored than its aromatic 1H-isomer, is a versatile and powerful reactive intermediate in organic synthesis. Its fundamental reactivity is characterized by the distinct chemistries of its imine and diene components, allowing for selective reductions, nucleophilic additions, and cycloaddition reactions. Modern synthetic methods, particularly those involving transition-metal catalysis and dearomatization strategies, have made the generation and trapping of this transient species increasingly accessible. For researchers in drug development and materials science, harnessing the unique reactivity of the this compound core provides a strategic advantage in the design and construction of novel, complex, and functionalized heterocyclic compounds.

References

- 1. soc.chim.it [soc.chim.it]

- 2. researchgate.net [researchgate.net]

- 3. Catalytic, Enantioselective Cycloaddition of Pyrrole-2-methides with Aldehydes toward a Synthesis of 2,3-Dihydro-1H-pyrrolizin-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound synthesis [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07527E [pubs.rsc.org]

- 8. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 9. scitechnol.com [scitechnol.com]

- 10. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]

- 11. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2,2-Disubstituted 2H-Pyrroles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 2,2-disubstituted 2H-pyrroles, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. This document outlines the principles and typical data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy, enabling researchers to effectively identify and characterize these molecules.

Introduction to 2,2-Disubstituted 2H-Pyrroles

2H-Pyrroles are five-membered aromatic heterocyclic organic compounds. The 2,2-disubstituted variants are of particular importance as their unique substitution pattern can impart specific biological activities and material properties. Accurate structural elucidation through spectroscopic methods is a critical step in the synthesis and application of these novel compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule.

Key ¹H NMR Spectral Features of 2,2-Disubstituted 2H-Pyrroles:

-

Pyrrole Ring Protons: The protons on the pyrrole ring typically appear in the aromatic region of the spectrum. Their chemical shifts are influenced by the nature of the substituents at the C2 position.

-

Substituent Protons: The chemical shifts of the protons on the substituents at C2 will depend on their specific chemical environment.

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H3 | 6.0 - 7.0 | Doublet or Doublet of Doublets | J(H3,H4) ≈ 2.5 - 4.0 Hz |

| H4 | 6.0 - 7.0 | Doublet of Doublets or Triplet | J(H4,H3) ≈ 2.5 - 4.0 Hz, J(H4,H5) ≈ 2.5 - 4.0 Hz |

| H5 | 6.5 - 7.5 | Doublet or Doublet of Doublets | J(H5,H4) ≈ 2.5 - 4.0 Hz |

| Substituent Protons at C2 | Variable (dependent on the group) | - | - |

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule.

Key ¹³C NMR Spectral Features of 2,2-Disubstituted 2H-Pyrroles:

-

C2 Carbon: The quaternary carbon at the 2-position is a key diagnostic peak and its chemical shift is highly dependent on the nature of the two substituents.

-

Pyrrole Ring Carbons: The other carbons of the pyrrole ring also give characteristic signals.

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| C2 | 80 - 100 |

| C3 | 115 - 130 |

| C4 | 105 - 120 |

| C5 | 125 - 140 |

| Substituent Carbons at C2 | Variable (dependent on the group) |

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the purified 2,2-disubstituted 2H-pyrrole derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent depends on the solubility of the compound.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C. Proton decoupling is commonly used to simplify the spectrum and improve sensitivity.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural clues. Electrospray ionization (ESI) is a common technique for the analysis of pyrrole derivatives.[1]

Key Mass Spectral Features of 2,2-Disubstituted 2H-Pyrroles:

-

Molecular Ion Peak ([M+H]⁺): The protonated molecular ion peak is typically observed, confirming the molecular weight of the compound.

-

Fragmentation: The fragmentation pathways are highly dependent on the nature of the substituents at the C2 position.[1] Common fragmentation patterns involve the loss of small neutral molecules or radicals from the substituents. The stability of the pyrrole ring often results in its observation as a prominent fragment.

| Ion | Description |

| [M+H]⁺ | Protonated molecular ion |

| [M-R]⁺ | Loss of a substituent group (R) from the C2 position |

| Pyrrole ring fragments | Ions corresponding to the pyrrole core |

Experimental Protocol for Mass Spectrometry (ESI-MS)

Sample Preparation:

-

Prepare a dilute solution of the 2,2-disubstituted this compound derivative (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.

-

A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solvent to promote ionization, depending on the nature of the analyte.

Data Acquisition:

-

Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5-20 µL/min).

-

Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

-

Acquire the mass spectrum over a suitable mass range. For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap analyzer is used to determine the accurate mass and elemental composition.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Key IR Spectral Features of 2,2-Disubstituted 2H-Pyrroles:

The IR spectrum of a 2,2-disubstituted this compound will be dominated by the vibrational modes of the pyrrole ring and the substituents.

| Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

| C=C Stretching (pyrrole ring) | 1600 - 1450 | Medium to Strong |

| C-H Stretching (aromatic) | 3100 - 3000 | Medium |

| C-N Stretching | 1350 - 1250 | Medium to Strong |

| C-H Bending (out-of-plane) | 900 - 675 | Strong |

| Substituent Group Vibrations | Variable | - |

Experimental Protocol for IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record the background spectrum of the empty ATR accessory.

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Key UV-Vis Spectral Features of 2,2-Disubstituted 2H-Pyrroles:

2H-Pyrroles typically exhibit absorption bands in the UV region due to π-π* electronic transitions within the aromatic ring. The position and intensity of these bands are influenced by the nature and extent of conjugation with the substituents.

| Transition | Typical Wavelength (λmax, nm) |

| π → π* | 200 - 400 |

Experimental Protocol for UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a dilute solution of the 2,2-disubstituted this compound derivative in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, or cyclohexane). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

-

Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.

Data Acquisition:

-

Record a baseline spectrum with the cuvette containing the pure solvent.

-

Record the absorption spectrum of the sample solution over the desired wavelength range (typically 200-800 nm).

-

The wavelength of maximum absorbance (λmax) is a characteristic property of the molecule.

Integrated Spectroscopic Analysis Workflow

The structural elucidation of a novel 2,2-disubstituted this compound is most effectively achieved through an integrated approach, utilizing the complementary information provided by each spectroscopic technique.

Caption: Experimental workflow for the spectroscopic characterization of 2,2-disubstituted 2H-pyrroles.

Logical Relationships of Spectroscopic Data

The information obtained from different spectroscopic techniques is interconnected and collectively contributes to the unambiguous assignment of the molecular structure.

Caption: Logical relationships between spectroscopic techniques and the structural information derived for 2,2-disubstituted 2H-pyrroles.

References

The Elusive Tautomer: An In-depth Technical Guide to the Tautomerism of 2H-Pyrrole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the tautomerism of 2H-pyrrole, a fleeting and highly reactive isomer of the common aromatic 1H-pyrrole. Understanding the tautomeric landscape of pyrrole is crucial for researchers in organic synthesis, medicinal chemistry, and materials science, as the presence and reactivity of these minor tautomers can significantly influence reaction pathways, biological activity, and material properties. This document delves into the relative stabilities, interconversion pathways, and the experimental and computational methodologies employed to study these transient species.

The Tautomeric Landscape of Pyrrole

Pyrrole exists in three principal tautomeric forms: 1H-pyrrole, this compound, and 3H-pyrrole. These isomers differ in the position of a proton and the arrangement of double bonds within the five-membered ring.

-

1H-Pyrrole: The most stable and well-known tautomer, featuring an aromatic sextet of π-electrons, which accounts for its high thermodynamic stability.[1]

-

This compound (2-pyrrolenine): A non-aromatic tautomer with an sp³-hybridized carbon at the 2-position. It is significantly less stable than 1H-pyrrole.

-

3H-Pyrrole (3-pyrrolenine): Another non-aromatic, unstable tautomer with an sp³-hybridized carbon at the 3-position.

The tautomeric equilibrium overwhelmingly favors the aromatic 1H-pyrrole. The non-aromatic tautomers, 2H- and 3H-pyrrole, are high-energy intermediates that are challenging to isolate and characterize experimentally.

Quantitative Analysis of Tautomer Stability

Computational chemistry provides invaluable insights into the relative energies and interconversion barriers of the pyrrole tautomers. High-level ab initio calculations, such as the G2(MP2) method, have been employed to determine the gas-phase energetics of these species at 0 K.

| Tautomer | Relative Energy (kcal/mol) | Relative Energy (kJ/mol) |

| 1H-Pyrrole | 0.00 | 0.00 |

| This compound | 25.8 | 107.9 |

| 3H-Pyrrole | 27.7 | 115.9 |

Table 1: Calculated Relative Energies of Pyrrole Tautomers at 0 K (G2(MP2) Level of Theory).

The computational data clearly illustrates the profound thermodynamic preference for the aromatic 1H-pyrrole. The energy barriers for the tautomerization reactions are also computationally accessible and are crucial for understanding the kinetics of interconversion.

Signaling Pathways and Equilibria

The tautomeric interconversion of pyrrole can be represented as a network of proton transfer reactions. These equilibria are dynamic and can be influenced by factors such as temperature, solvent, and catalysts.

Experimental Protocols for the Study of this compound

Due to its high reactivity and low stability, the experimental investigation of unsubstituted this compound requires specialized techniques designed for the study of transient species.

Synthesis: Flash Vacuum Pyrolysis (FVP)

A plausible method for the generation of this compound in the gas phase for subsequent analysis is through Flash Vacuum Pyrolysis (FVP) of a suitable precursor.

Objective: To generate gas-phase this compound by thermal decomposition of a precursor.

Apparatus:

-

Quartz pyrolysis tube (approx. 30 cm x 2.5 cm)

-

Tube furnace capable of reaching at least 800°C

-

High-vacuum system (rotary pump and diffusion/turbomolecular pump)

-

Precursor reservoir with controlled heating

-

Cold trap (liquid nitrogen)

Procedure:

-

Precursor Selection: A suitable precursor, such as a Diels-Alder adduct of pyrrole that can undergo a retro-Diels-Alder reaction upon heating to yield pyrrole, or a specifically designed molecule that eliminates a stable small molecule to form this compound, is synthesized and purified.

-

System Assembly: The FVP apparatus is assembled and evacuated to a high vacuum (typically < 10⁻³ Torr).

-

Pyrolysis: The furnace is heated to the desired pyrolysis temperature (e.g., 600-800°C).

-

Precursor Introduction: The precursor is slowly sublimed or distilled into the hot zone of the pyrolysis tube.

-

Product Trapping: The pyrolysate is passed through a cold trap cooled with liquid nitrogen to condense the products. For spectroscopic analysis, the products can be co-deposited with an inert gas onto a cryogenic window (matrix isolation).

Characterization: Matrix Isolation Infrared Spectroscopy

Objective: To obtain the infrared spectrum of isolated this compound molecules.

Apparatus:

-

Closed-cycle helium cryostat with a CsI or KBr window

-

FTIR spectrometer

-

Gas deposition system connected to the FVP outlet

-

Inert gas supply (e.g., Argon)

Procedure:

-

Cryostat Preparation: The cryostat is cooled to a low temperature (typically 10-15 K).

-

Matrix Deposition: A mixture of the pyrolysate from the FVP and a large excess of an inert gas (e.g., Ar, ratio > 1000:1) is slowly deposited onto the cold window.

-

Spectral Acquisition: The infrared spectrum of the matrix-isolated species is recorded. The high dilution in the inert matrix prevents intermolecular reactions and allows for the observation of the vibrational modes of the isolated this compound molecule.

-

Annealing: The matrix can be slowly warmed by a few Kelvin and then re-cooled to observe any changes in the spectrum due to conformational relaxation or diffusion-controlled reactions.

Characterization: In Situ NMR Spectroscopy

For more stable, substituted 2H-pyrroles, in situ NMR spectroscopy can be employed.

Objective: To obtain NMR spectroscopic data of a transient this compound derivative.

Apparatus:

-

NMR spectrometer

-

NMR tubes suitable for low-temperature measurements

-

Apparatus for in situ generation of the this compound (e.g., photochemical setup, rapid mixing device).

Procedure:

-

Precursor Preparation: A solution of a stable precursor to the desired this compound is prepared in a deuterated solvent at low temperature.

-

In Situ Generation: The this compound is generated directly in the NMR tube within the spectrometer's probe. This can be achieved, for example, by UV irradiation of a photolabile precursor.

-

Rapid Spectral Acquisition: Immediately following generation, a series of ¹H and ¹³C NMR spectra are acquired. Specialized pulse sequences can be used to enhance sensitivity and reduce acquisition time.

-

Kinetic Analysis: By acquiring spectra over time, the decay of the this compound and the formation of its decomposition or rearrangement products can be monitored, providing kinetic information.

Computational Chemistry Workflow

Computational chemistry is an indispensable tool for investigating the tautomerism of unstable species like this compound. A typical workflow involves several key steps.

Detailed Computational Methodologies

Software: Gaussian, ORCA, Spartan, or similar quantum chemistry packages.

1. Geometry Optimization and Frequency Calculation:

-

Method: Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) or Møller-Plesset perturbation theory (MP2).

-

Basis Set: A Pople-style basis set such as 6-311+G(d,p) or a Dunning-style correlation-consistent basis set (e.g., aug-cc-pVTZ) is recommended for accurate results.

-

Procedure:

-

The initial structures of the 1H, 2H, and 3H-pyrrole tautomers are built.

-

The geometry of each tautomer is optimized to find the minimum energy structure on the potential energy surface.

-

A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).

-

2. Single-Point Energy Calculation:

-

Method: To obtain more accurate energies, a higher-level method, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), or a composite method like G2, G3, or G4, is used on the DFT or MP2 optimized geometries.

-

Procedure: A single-point energy calculation is performed with the chosen high-level method and a large basis set.

3. Prediction of Spectroscopic Properties:

-

NMR Chemical Shifts:

-

Method: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used.

-

Procedure: The magnetic shielding tensors are calculated for the optimized geometries. The chemical shifts are then determined by referencing the calculated shielding of the nucleus of interest to the calculated shielding of a reference compound (e.g., tetramethylsilane, TMS).

-

-

UV-Vis Spectra:

-

Method: Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating electronic excitation energies and oscillator strengths.

-

Procedure: A TD-DFT calculation is performed on the optimized ground-state geometry to compute the vertical excitation energies to the lowest-lying excited states. The calculated excitation energies (λmax) and oscillator strengths (f) are used to simulate the UV-Vis spectrum.

-

Conclusion

The study of this compound tautomerism presents a significant challenge due to the inherent instability of the non-aromatic isomers. However, a synergistic approach combining advanced experimental techniques, such as flash vacuum pyrolysis and matrix isolation spectroscopy, with high-level computational chemistry provides a powerful strategy to elucidate the structure, stability, and reactivity of these elusive species. A thorough understanding of the full tautomeric landscape of pyrrole is essential for predicting and controlling chemical reactions and for the rational design of new molecules with desired properties in the fields of drug development and materials science.

References

Unraveling the Energetic Landscape of 2H-Pyrrole: A Theoretical and Computational Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrole, a fundamental five-membered aromatic heterocycle, is a ubiquitous scaffold in a vast array of biologically active molecules and pharmaceuticals. While the chemistry of the aromatic 1H-pyrrole is well-established, its non-aromatic isomers, particularly 2H-pyrrole, represent a more enigmatic and thermodynamically less favorable class of compounds. The transient nature of 2H-pyrroles makes their experimental characterization challenging, positioning theoretical and computational chemistry as indispensable tools for elucidating their intrinsic stability, reactivity, and isomerization pathways. This technical guide provides a comprehensive overview of the computational studies dedicated to understanding the stability of this compound, offering valuable insights for researchers in drug design and synthetic chemistry where such fleeting intermediates may play a crucial role.

Relative Stability of Pyrrole Isomers

From a thermodynamic standpoint, 2H-pyrroles are inherently less stable than their aromatic 1H counterparts. This instability is a direct consequence of the disruption of the aromatic sextet of π-electrons present in the 1H-pyrrole ring. Computational studies consistently corroborate this experimental observation, providing quantitative measures of the energy differences between the isomers.

A comprehensive study on the C4H5N isomers utilizing the high-accuracy Gaussian-4 (G4) compound model has established 1H-pyrrole as the most stable isomer with a standard enthalpy of formation of 24.1 kcal/mol.[1][2] While the specific enthalpy of formation for this compound from this particular study requires access to the full dataset, other quantum chemical calculations have quantified the energy difference between these isomers. These studies reveal that the non-aromatic 2H- and 3H-pyrrole are energetically less favorable than 1H-pyrrole.

For a clearer comparison, the relative energies of the three pyrrole isomers are summarized in the table below.

| Isomer | Common Name | Structure | Relative Energy (kcal/mol) |

| 1H-Pyrrole | Pyrrole |  | 0.00 |

| This compound | - |  | 13.02 |

| 3H-Pyrrole | - |  | 15.19 |

Table 1: Relative energies of pyrrole isomers as determined by quantum chemical calculations.

Isomerization Pathways and Activation Barriers

The facile conversion of this compound to the more stable 1H-pyrrole is a key characteristic of its chemistry. Computational studies have not only quantified the thermodynamic driving force for this isomerization but have also elucidated the kinetic aspects by calculating the activation energy barrier for this transformation. The isomerization is believed to proceed through a[1][3]-sigmatropic shift of a hydrogen atom, followed by tautomerization.

Quantum chemical calculations have determined the activation energy for the isomerization of 1H-pyrrole to this compound to be a substantial 44.5 kcal/mol. This high barrier underscores the kinetic stability of the aromatic 1H-pyrrole and explains why the reverse reaction, the spontaneous conversion of this compound to 1H-pyrrole, is so rapid.

The logical relationship for the isomerization process can be visualized as a reaction coordinate diagram where 1H-pyrrole resides in a deep thermodynamic well, separated from the higher-energy this compound by a significant activation barrier.

Detailed Computational Methodologies

To provide a reproducible and transparent account of the theoretical approaches employed in the study of this compound stability, this section details the key computational protocols.

High-Accuracy Thermochemical Calculations: Gaussian-4 (G4) Theory

For the accurate determination of thermochemical data, such as the standard enthalpy of formation, the Gaussian-4 (G4) composite method is a state-of-the-art approach. This method approximates a high-level ab initio calculation through a series of lower-level calculations with additive corrections.

Experimental Protocol: G4 Calculation

-

Geometry Optimization: The molecular geometry of each C4H5N isomer is optimized at the B3LYP/6-31G(2df,p) level of theory.

-

Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the same B3LYP/6-31G(2df,p) level to obtain zero-point vibrational energies (ZPVEs) and thermal corrections. The ZPVEs are scaled by an empirical factor to account for anharmonicity.

-

Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets. These include:

-

CCSD(T)/6-31G(d)

-

MP4/6-311+G(3df,2p)

-

MP2/G3LargeXP

-

-

Extrapolation to the Complete Basis Set Limit: The Hartree-Fock energy is extrapolated to the complete basis set (CBS) limit using a two-point extrapolation scheme.

-

Higher-Level Corrections: Additional corrections are applied to the total energy, including contributions from core-valence effects, spin-orbit coupling for atomic species, and an empirical "high-level correction" (HLC) to compensate for remaining deficiencies in the method.

-

Enthalpy of Formation Calculation: The G4 energy is used to calculate the atomization energy of the molecule, which is then converted to the standard enthalpy of formation at 298.15 K using known experimental enthalpies of formation for the constituent atoms.

All calculations are typically performed using a quantum chemistry software package such as Gaussian 09.

Density Functional Theory (DFT) for Relative Energies and Activation Barriers

For the calculation of relative energies between isomers and the activation energies of isomerization, Density Functional Theory (DFT) offers a good balance between computational cost and accuracy.

Experimental Protocol: DFT Calculation

-

Functional and Basis Set Selection: A suitable combination of a density functional and a basis set is chosen. A common and effective choice for such systems is the B3LYP functional with a Pople-style basis set augmented with polarization and diffuse functions, such as 6-311+G(d,p).

-

Geometry Optimization: The geometries of the reactants, products, and transition states are fully optimized without any symmetry constraints.

-

Frequency Calculations: Harmonic vibrational frequency calculations are performed for all optimized structures.

-

For minima (reactants and products), all calculated frequencies should be real.

-

For transition states, there should be exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

-

-

Zero-Point Energy Correction: The unscaled zero-point vibrational energies (ZPVEs) are obtained from the frequency calculations and added to the electronic energies to obtain the total energies at 0 K.

-

Relative Energy and Activation Barrier Calculation:

-

The relative energy of an isomer is calculated as the difference between its ZPVE-corrected total energy and that of the most stable isomer (1H-pyrrole).

-

The activation energy is calculated as the difference between the ZPVE-corrected total energy of the transition state and the reactant.

-

These calculations are typically performed using quantum chemistry software packages like Gaussian, ORCA, or Spartan.

Conclusion

Theoretical and computational studies provide invaluable and often otherwise inaccessible data on the stability and reactivity of transient species like this compound. The high-level G4 method and DFT calculations consistently demonstrate the significantly lower thermodynamic stability of this compound compared to its aromatic 1H-isomer, a consequence of the loss of aromaticity. The calculated high activation barrier for the 1H- to this compound isomerization further highlights the kinetic preference for the aromatic form. The detailed computational protocols outlined in this guide serve as a reference for researchers aiming to investigate similar systems, ensuring the reproducibility and accuracy of their theoretical predictions. A thorough understanding of the energetic landscape of these non-aromatic pyrrole isomers is crucial for advancing their potential applications in medicinal chemistry and materials science.

References

initial biological screening of 2H-pyrrole compounds

An In-depth Technical Guide to the Initial Biological Screening of 2H-Pyrrole Compounds

For Researchers, Scientists, and Drug Development Professionals

The this compound nucleus, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry due to its presence in numerous natural products and synthetic molecules with a wide range of biological activities.[1][2][3] The exploration of this compound derivatives continues to yield new insights into potential treatments for various diseases, making their effective biological screening a critical first step in the drug discovery pipeline. This guide provides a comprehensive overview of the initial biological screening of these compounds, focusing on key therapeutic areas, experimental methodologies, and data interpretation.

Core Biological Activities and Screening Targets

Initial screening of this compound derivatives has traditionally focused on several key areas of therapeutic interest, primarily due to their ability to interact with various biological targets.[2][4]

Antiproliferative and Anticancer Activity

A significant body of research has been dedicated to evaluating this compound compounds for their potential as anticancer agents.[4] These compounds have been shown to inhibit the growth of a wide array of human cancer cell lines, including those from leukemia, melanoma, lung, colon, breast, and prostate cancers.[5][6]

Key Molecular Targets:

-

Protein Kinases: Many pyrrole derivatives are designed as protein kinase inhibitors.[7] Targets include Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and FMS kinase, which are crucial for tumor growth and angiogenesis.[8][9]

-

Tubulin Polymerization: Some pyrrole-fused quinoline derivatives have demonstrated the ability to inhibit tubulin polymerization, a mechanism that disrupts cell division and leads to apoptosis in cancer cells.[6]

Data Summary: Antiproliferative Activity of this compound Derivatives

| Compound Class | Target/Cell Line | Activity Metric | Result | Reference |

| Pyrrolo[2,3-d]pyrimidines | VEGFR-2 | IC50 | 11.9 - 13.6 nM | [8] |

| Pyrrolo[3,2-c]pyridines | FMS Kinase | IC50 | 30 - 60 nM | [8][9] |

| Phenylpyrroloquinolinones | HeLa, HT-29, MCF-7 | GI50 | 0.1 - 0.2 nM | [8] |

| Pyrrolo[1,2-a]quinoline (9a) | 60 Human Cancer Cell Lines | GI50 | Broad spectrum, <10 µM | [6] |

| 3,5-Diaryl-3,4-dihydro-2H-pyrroles | Multiple Human Cancer Cell Lines | Selectivity Index | Good to High | [5] |

Antimicrobial and Antifungal Activity

Pyrrole derivatives, including naturally occurring antibiotics like pyrrolnitrin, are known for their potent activity against a range of bacterial and fungal pathogens.[2][10][11] This makes them promising candidates for developing new agents to combat drug-resistant infections.

Screening Organisms:

-

Bacteria: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) are commonly used for initial antibacterial screening.[12][13][14]

-

Fungi: Candida albicans, Aspergillus fumigatus, and Fusarium oxysporum are frequent targets for antifungal assays.[11][14]

Data Summary: Antimicrobial Activity of this compound Derivatives

| Compound Class | Target Organism | Activity Metric | Result | Reference |

| Pyrrole-2-carbohydrazides | M. tuberculosis H37Rv | MIC | 0.01 - 20.0 µg/mL | [15] |

| Fused Pyrrole Pyrimidines (3c) | C. albicans | Inhibition | High | [11] |

| Fused Pyrrole Triazines (5a, 3c) | A. fumigatus, F. oxysporum | Inhibition | High | [11] |

| This compound-2-one derivatives | S. aureus, E. coli | Inhibition Zone | Significant | [13] |

Anti-inflammatory Activity

Certain pyrrolone derivatives have been found to exhibit anti-inflammatory properties.[12] This activity is often linked to the inhibition of key enzymes in the inflammatory pathway.

Key Molecular Targets:

-

Cyclooxygenase-2 (COX-2): A key enzyme in the production of prostaglandins, which mediate inflammation.

-

Lipoxygenase (LOX): Involved in the synthesis of leukotrienes, another class of inflammatory mediators.

Data Summary: Anti-inflammatory Activity of this compound Derivatives

| Compound Class | Target Enzyme | Activity Metric | Result | Reference |

| Pyrrole-Cinnamate Hybrid (5) | COX-2 | IC50 | 0.55 µM | [16] |

| Pyrrole-Cinnamate Hybrid (6) | LOX | IC50 | 27.5 µM | [16] |

| 2-Arylidene-4-biphenyl-pyrrolones | Inflammation Model | Activity | Promising | [12] |

Experimental Protocols and Workflows

A standardized workflow is essential for the initial biological evaluation of a new series of this compound compounds. The process typically moves from broad in-vitro screening to more specific mechanistic studies for promising "hit" compounds.

Caption: General workflow for the .

Protocol: In-Vitro Antiproliferative MTT Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, LoVo) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test this compound compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, ensuring a range of final concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).

-

Incubation: Incubate the treated plates for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the inhibition percentage against the compound concentration to determine the GI50 or IC50 value (the concentration that inhibits 50% of cell growth).

Caption: Experimental workflow for a typical MTT cell viability assay.

Protocol: Antibacterial Agar-Well Diffusion Assay

This method is widely used for the preliminary screening of antimicrobial activity.[13]

-

Prepare Media: Prepare and sterilize Mueller-Hinton agar plates.

-

Inoculation: Evenly spread a standardized inoculum (e.g., 1 x 10^8 CFU/mL) of the test bacterium (S. aureus or E. coli) over the surface of the agar plates.

-

Well Creation: Aseptically punch wells (e.g., 6 mm in diameter) into the agar.

-

Compound Application: Add a fixed volume (e.g., 100 µL) of the test this compound compound at a known concentration into each well. Include a negative control (solvent) and a positive control (standard antibiotic like Ciprofloxacin).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) in millimeters. A larger diameter indicates greater antibacterial activity.

Signaling Pathways and Mechanism of Action

For hit compounds, elucidating the mechanism of action is the next critical step. Many bioactive pyrrole derivatives function by inhibiting specific signaling pathways involved in cell proliferation and survival.[9]

The VEGFR signaling pathway is a common target for anticancer pyrrole derivatives.[9] VEGFR is a receptor tyrosine kinase that, upon binding with its ligand (VEGF), initiates a downstream signaling cascade involving phosphorylation events that ultimately promote angiogenesis, a process essential for tumor growth. Pyrrole-based inhibitors can block this process.

Caption: Inhibition of the VEGFR signaling pathway by a this compound compound.

Conclusion and Future Directions

The has revealed their vast potential across multiple therapeutic areas, particularly in oncology and infectious diseases. The data consistently show that modifications to the core pyrrole scaffold can lead to highly potent and selective agents.[8][16] Future research should focus on expanding the diversity of screened libraries, employing high-throughput screening methods, and integrating in-silico predictions to more rapidly identify lead compounds.[17] Elucidating detailed mechanisms of action and performing early-stage ADMET (absorption, distribution, metabolism, excretion, and toxicology) profiling will be crucial for translating these promising scaffolds into clinical candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]

- 4. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation | MDPI [mdpi.com]

- 8. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science [eurekaselect.com]

- 11. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2(3H)Pyrrolone – a Biologically Active Scaffold (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. vlifesciences.com [vlifesciences.com]

- 16. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Emergence of 2H-Pyrrole Scaffolds: A Technical Guide to their Photophysical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

The field of photochemistry and photomedicine is in a constant state of evolution, driven by the quest for novel molecular scaffolds with tunable photophysical properties. Among the heterocyclic compounds that have garnered significant interest, 2H-pyrroles are emerging as a promising class of fluorophores and photosensitizers. Their unique electronic structure, stemming from the sp3-hybridized carbon at the 2-position, imparts distinct photophysical characteristics compared to their aromatic 1H-pyrrole counterparts. This technical guide provides an in-depth exploration of the photophysical properties of new 2H-pyrrole scaffolds, detailing their synthesis, spectroscopic characterization, and potential applications in bioimaging and photodynamic therapy (PDT).

Photophysical Properties of Novel this compound Derivatives

The photophysical behavior of 2H-pyrroles is intricately linked to their substitution pattern. Strategic modifications to the pyrrole core allow for the fine-tuning of their absorption and emission characteristics, as well as their efficiency in generating reactive oxygen species (ROS).

Absorption and Emission Characteristics

Newly synthesized this compound derivatives exhibit a wide range of absorption and emission maxima, primarily influenced by the nature and position of substituent groups. Generally, the introduction of electron-donating or -withdrawing groups, as well as the extension of π-conjugation, can significantly shift the absorption and emission wavelengths.

Table 1: Photophysical Data for Selected Novel this compound Scaffolds

| Compound/Scaffold | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ, ns) | Reference |

| 2,3,5-Triaryl-2H-pyrroles | Dichloromethane | 350-400 | 450-550 | 0.1-0.4 | 1-5 | [1] |

| Tetraphenylpyrrole (TPP) derivative (TPM) | Aggregated State | ~405 | ~550 (phosphorescence) | - | 20.1 µs (phosphorescence) | [2] |

| TPP derivative (TPM-Cl) | Aggregated State | ~405 | ~550 (phosphorescence) | - | 8.9 µs (phosphorescence) | [2] |

| Pyrrole/Polycyclic Aromatic Hybrids (Fluorophore 3) | Toluene | 380 | 450 | >0.99 | - | [3] |

| Pyrrole/Polycyclic Aromatic Hybrids (Fluorophore 6) | Toluene | 390 | 460 | >0.99 | - | [3] |

Note: This table is a representative summary. The photophysical properties are highly dependent on the specific substituents and the solvent used.

Fluorescence Quantum Yields and Lifetimes

The fluorescence quantum yield (Φ_F) is a critical parameter that quantifies the efficiency of the emission process. For 2H-pyrroles, Φ_F values can vary significantly. Some derivatives exhibit high quantum yields, making them suitable for bioimaging applications, while others have lower quantum yields, which can be indicative of efficient intersystem crossing to the triplet state, a desirable property for photosensitizers.[3] Fluorescence lifetimes (τ) of these scaffolds are typically in the nanosecond range for fluorescent derivatives.[2] However, certain pyrrole derivatives, particularly those designed for phosphorescence, can exhibit much longer excited-state lifetimes in the microsecond range.[2]

Experimental Protocols

Accurate and reproducible characterization of photophysical properties is paramount. The following sections detail the standard experimental methodologies for key measurements.

UV-Vis Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission maxima of the this compound scaffolds.

Materials:

-

Spectroscopic grade solvent (e.g., dichloromethane, toluene, acetonitrile)

-

This compound derivative stock solution (typically 1 mM in a suitable solvent)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Prepare a series of dilute solutions of the this compound derivative in the chosen solvent (e.g., 1, 2, 5, 10 µM) from the stock solution.

-

Record the UV-Vis absorption spectrum of each solution from approximately 200 nm to 800 nm, using the pure solvent as a blank. The absorbance at the maximum should ideally be below 0.1 to avoid inner filter effects in subsequent fluorescence measurements.[4]

-

Identify the wavelength of maximum absorption (λ_abs).

-

Using the fluorometer, excite the sample at its λ_abs.

-

Record the fluorescence emission spectrum over a wavelength range starting from ~10 nm above the excitation wavelength to the near-infrared region.

-

The wavelength at which the emission intensity is highest is the emission maximum (λ_em).

Determination of Fluorescence Quantum Yield (Comparative Method)

Objective: To determine the fluorescence quantum yield (Φ_F) of a this compound scaffold relative to a known standard.

Materials:

-

This compound derivative solution

-

Standard fluorophore solution with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)

-

Spectroscopic grade solvents

-

UV-Vis spectrophotometer

-

Fluorometer

Procedure:

-

Prepare a series of solutions of both the this compound sample and the standard with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. It is crucial that the same excitation wavelength is used for both the sample and the standard.[5]

-

Record the absorption spectra for all solutions.

-

Record the fluorescence emission spectra for all solutions under identical experimental conditions (e.g., excitation and emission slit widths, detector voltage).

-

Integrate the area under the emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

Calculate the quantum yield of the sample (Φ_sample) using the following equation:

Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²)

where Φ is the quantum yield, Gradient is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.[6]

Time-Resolved Fluorescence Spectroscopy

Objective: To measure the fluorescence lifetime (τ) of the this compound scaffold.

Method: Time-Correlated Single Photon Counting (TCSPC)

Instrumentation:

-

Pulsed light source (e.g., picosecond laser diode or Ti:Sapphire laser)

-

Sample holder

-

Monochromator

-

Single-photon sensitive detector (e.g., photomultiplier tube or avalanche photodiode)

-

TCSPC electronics

Procedure:

-

A dilute solution of the this compound derivative (absorbance < 0.1 at the excitation wavelength) is excited with a high-repetition-rate pulsed laser.

-

The time difference between the laser pulse (start signal) and the detection of the first emitted photon (stop signal) is measured for a large number of excitation events.

-

A histogram of these time differences is constructed, which represents the fluorescence decay profile.

-

The decay profile is fitted to an exponential function (or a sum of exponentials for complex decays) to extract the fluorescence lifetime(s).

Application in Photodynamic Therapy: Signaling Pathways

Certain this compound derivatives are designed to act as photosensitizers in photodynamic therapy (PDT). Upon light activation, these molecules can generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which can induce cell death.

The efficacy of a this compound-based photosensitizer is dependent on several factors, including its ability to be selectively taken up by target cells, its subcellular localization, and its efficiency in generating singlet oxygen.

Singlet Oxygen Generation

The quantum yield of singlet oxygen generation (Φ_Δ) is a measure of the photosensitizer's effectiveness. It can be determined indirectly by monitoring the photooxidation of a singlet oxygen scavenger, such as 1,3-diphenylisobenzofuran (DPBF), which is bleached upon reaction with ¹O₂.

Experimental and Logical Workflows

The development and characterization of new this compound scaffolds follow a logical progression from synthesis to application.

Conclusion

New this compound scaffolds represent a versatile and promising platform for the development of advanced photofunctional materials. Their tunable photophysical properties, accessible synthetic routes, and demonstrated potential in bioimaging and photodynamic therapy position them as key players in the future of photochemistry and photomedicine. Further research focusing on structure-property relationships will undoubtedly lead to the rational design of next-generation this compound-based probes and photosensitizers with enhanced efficacy and specificity.

References

- 1. This compound synthesis [organic-chemistry.org]

- 2. Rational design of pyrrole derivatives with aggregation-induced phosphorescence characteristics for time-resolved and two-photon luminescence imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.uci.edu [chem.uci.edu]

- 5. static.horiba.com [static.horiba.com]

- 6. researchgate.net [researchgate.net]

The Transformation Unveiled: A Technical Guide to the Formation of 2H-Pyrroles from 1-Pyrrolines

For Immediate Release

This technical guide provides an in-depth analysis of the chemical transformation of 1-pyrrolines to 2H-pyrroles, a reaction of significant interest to researchers, scientists, and professionals in the field of drug development and organic synthesis. The document outlines the core mechanisms, detailed experimental protocols, and quantitative data derived from key scientific literature.

Introduction

The conversion of 1-pyrrolines to 2H-pyrroles represents a crucial step in the synthesis of various nitrogen-containing heterocyclic compounds. 2H-pyrroles, being non-aromatic isomers of the more stable 1H-pyrroles, are valuable intermediates in organic synthesis, offering unique reactivity patterns. This guide focuses on the two primary mechanistic pathways for this transformation: dehydrogenation and oxidation.

Core Mechanisms and Signaling Pathways

The formation of 2H-pyrroles from 1-pyrrolines is predominantly achieved through two distinct mechanistic routes: catalytic dehydrogenation and chemical oxidation.

1. Catalytic Dehydrogenation: This process involves the removal of a molecule of hydrogen (H₂) from the 1-pyrroline ring, leading to the formation of the corresponding 2H-pyrrole. This transformation is often catalyzed by transition metals or, more recently, by metal-free catalysts such as boranes. The dehydrogenation of pyrrolidines to pyrroles, for instance, proceeds through a 1-pyrroline intermediate, highlighting the relevance of this pathway.[1] A notable example is the use of palladium-on-carbon (Pd/C) catalysts in the vapor phase dehydrogenation of pyrrolidine, where pyrroline is a key intermediate.[2]

2. Oxidation: This pathway involves the use of a chemical oxidizing agent to facilitate the removal of two hydrogen atoms from the 1-pyrroline ring. Common oxidizing agents for this purpose include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and chloranil.[3] This method is often employed for the in situ conversion of pyrrolines, generated from other reactions, into 2H-pyrroles.

Below is a DOT language script visualizing the general transformation pathways.

Quantitative Data Summary

The following tables summarize the quantitative data for the formation of 2H-pyrroles from 1-pyrrolines via different methods.

Table 1: Catalytic Dehydrogenation of 1-Pyrroline Precursors

| Catalyst | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pd on Silica Gel | Pyrrolidine (forms 1-pyrroline in situ) | Vapor Phase | 420 | Continuous | 96-98 (purity) | [2] |

Table 2: Oxidation of 1-Pyrrolines to 2H-Pyrroles

| Oxidant | Substrate | Solvent | Temperature | Time | Yield (%) | Reference |

| DDQ or Chloranil | 2,3,5-Triarylpyrrolines | DMSO | - | in situ | Good | [3] |

| DDQ | 3,4-dihydro-2H-pyrrole-2-carbonitriles | Toluene | Reflux | - | - | [4] |

Experimental Protocols

Protocol 1: Catalytic Dehydrogenation of Pyrrolidine (via 1-Pyrroline intermediate)

This protocol is based on the vapor-phase dehydrogenation of pyrrolidine using a palladium on silica gel catalyst.[2]

-

Catalyst Preparation: One liter of silica gel with a silanol group density of 6 SiOH/10 m² is impregnated with a diluted hydrochloric acid solution containing 10 g of PdCl₂ and dried at 105 °C. The PdCl₂ is then reduced to palladium metal using hydrogen.[2]

-

Reaction Setup: A salt-bath tube reactor is used.

-

Procedure: 225 g of pyrrolidine vapors mixed with 680 N.T.P. liters of hydrogen per hour are passed over the prepared catalyst at 420 °C. The reaction products are condensed at 10 °C.[2]

-

Work-up and Analysis: The condensed product is analyzed for purity. The conversion of pyrrolidine is reported to be 99.7%, yielding pyrrole with a purity of 96-98%.[2]

The workflow for this experimental protocol is illustrated in the diagram below.

Protocol 2: Oxidation of 2,3,5-Triarylpyrrolines to 2,3,5-Triaryl-2H-pyrroles

This protocol describes the in situ oxidation of pyrrolines formed from the [3+2] cycloaddition of N-benzyl ketimines with arylacetylenes.[3]

-

Precursor Synthesis: N-Benzyl ketimines undergo a [3+2] cycloaddition with arylacetylenes in a KOtBu/DMSO solution to provide 2,3,5-triarylpyrrolines.

-

Oxidation: A subsequent in situ oxidation is carried out using either chloranil or DDQ.

-

Work-up and Analysis: The reaction mixture is worked up to isolate the 2,3,5-triaryl-2H-pyrroles. The yields are reported as "good".[3]

The logical relationship of this one-pot synthesis is depicted below.

Conclusion

The formation of 2H-pyrroles from 1-pyrrolines is a versatile transformation that can be achieved through both catalytic dehydrogenation and chemical oxidation. The choice of method depends on the specific substrate, desired scale, and available reagents. This guide provides a foundational understanding of the mechanisms and practical protocols for this important reaction, serving as a valuable resource for professionals in the chemical sciences. Further research into more efficient and selective catalysts and oxidizing agents will continue to enhance the utility of this transformation in organic synthesis.

References

- 1. B(C6F5)3-Catalyzed Dehydrogenation of Pyrrolidines to Form Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US3522269A - Dehydrogenation of pyrrolidine to pyrrole - Google Patents [patents.google.com]

- 3. This compound synthesis [organic-chemistry.org]

- 4. Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 2H-Pyrrole-2-ones

For Researchers, Scientists, and Drug Development Professionals

Abstract

2H-Pyrrole-2-ones, also known as γ-lactams, represent a privileged scaffold in medicinal chemistry and materials science. Their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, have driven significant research into their synthesis and functionalization.[1][2] This technical guide provides a comprehensive overview of the primary synthetic methodologies for this compound-2-ones, detailed experimental protocols for key reactions, and a thorough summary of their characterization techniques. The content is structured to serve as a practical resource for researchers and professionals engaged in the discovery and development of novel therapeutics and functional materials based on this versatile heterocyclic core.

Introduction